![molecular formula C19H15ClFN5 B2363520 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline CAS No. 931312-01-5](/img/structure/B2363520.png)
7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of quinazoline derivatives can be categorized into several main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The character of quinazoline derivatives mostly depends on the properties of the substituents and their presence and position on one of the cyclic compounds .
Chemical Reactions Analysis
Quinazoline derivatives have been synthesized using various methods, including the coupling of imine and electron-rich alkene, which gradually became a powerful tool for the synthesis of quinazoline derivatives .
科学的研究の応用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . The specific compound could potentially be explored for its efficacy against certain types of cancer cells, particularly those sensitive to quinazoline-based interventions.
Antibacterial Properties
The antibacterial activity of quinazoline derivatives is another area of interest. These compounds have been reported to be effective against a range of bacterial strains, including those resistant to conventional antibiotics . Research could focus on the ability of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline to combat bacterial infections, possibly offering a new avenue for treating drug-resistant bacteria.
Antiviral Applications
Quinazolines have shown promise in the treatment of viral infections. Their mechanism may involve the inhibition of viral replication or the modulation of the host’s immune response . Investigating the antiviral capabilities of this compound could contribute to the development of new treatments for viral diseases.
Anti-inflammatory and Analgesic Effects
These derivatives can also exhibit anti-inflammatory and analgesic effects, making them potential candidates for the treatment of chronic pain and inflammatory disorders . Research into the specific effects of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline on inflammatory pathways could lead to new therapies for such conditions.
Anticonvulsant Potential
The anticonvulsant activity of quinazoline derivatives is another promising application. They may modulate neurotransmitter systems in the brain to prevent seizures . Exploring how this particular compound affects neuronal excitability could open up possibilities for treating epilepsy and other seizure disorders.
Antipsychotic Uses
Some quinazoline derivatives have been found to possess antipsychotic properties, which could be beneficial in treating psychiatric disorders such as schizophrenia . Studying the effects of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline on neurotransmitter systems could provide insights into its potential as an antipsychotic medication.
作用機序
Target of Action
Quinazoline derivatives have been known to exhibit anti-proliferative activities against various cancer cell lines . They are often designed to inhibit specific enzymes or receptors involved in cancer progression .
Mode of Action
Quinazoline derivatives are generally known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in the disruption of cellular processes essential for cancer cell survival and proliferation .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Quinazoline derivatives are generally known to exhibit anti-proliferative activity against various cancer cell lines .
将来の方向性
特性
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXSLEHBPSDEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

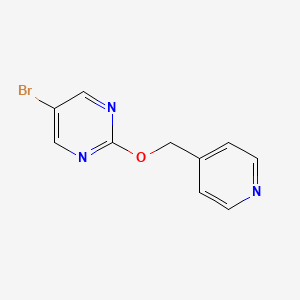
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
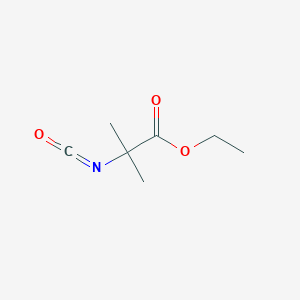

![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)
![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)
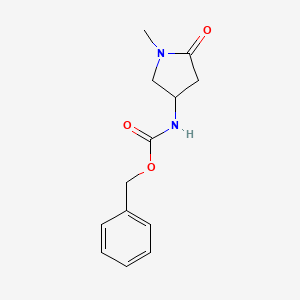

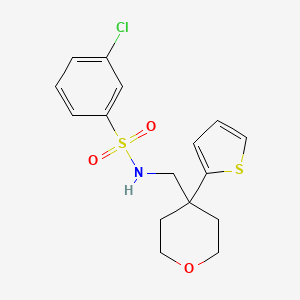
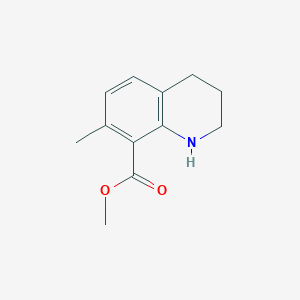
![4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2363457.png)
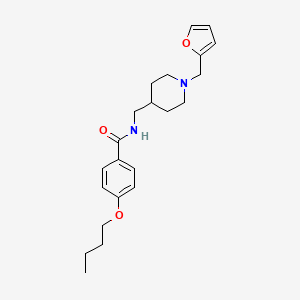
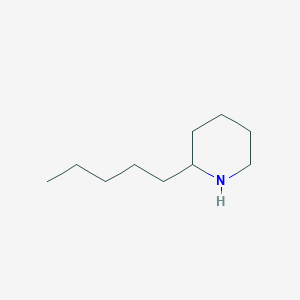
![methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate](/img/structure/B2363460.png)